2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid
Description
Chemical Identity: 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid (CAS: 298187-85-6) is a quinoline-4-carboxylic acid derivative with a molecular formula of C₁₈H₁₄N₂O₃ and a molecular weight of 306.32 g/mol . Its structure features a quinoline core substituted at the 2-position with a 4-acetylamino phenyl group and a carboxylic acid group at the 4-position.
Biological Context: Quinoline-4-carboxylic acid derivatives are recognized for diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
2-(4-acetamidophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)19-13-8-6-12(7-9-13)17-10-15(18(22)23)14-4-2-3-5-16(14)20-17/h2-10H,1H3,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKWIRNYRQKPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351460 | |
| Record name | 2-[4-(acetylamino)phenyl]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
298187-85-6 | |
| Record name | 2-[4-(acetylamino)phenyl]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Doebner reaction, which uses aniline, 2-nitrobenzaldehyde, and pyruvic acid in the presence of a catalytic amount of trifluoroacetic acid in ethanol . Another method is the Pfitzinger reaction, which involves the reaction of isatin with α-methyl ketone in aqueous ethanol . Additionally, microwave-assisted synthesis and the use of rare-earth metal catalysts in water under reflux conditions have been reported .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, potassium permanganate, sodium borohydride, and various catalysts such as palladium or platinum . Reaction conditions typically involve refluxing in solvents like ethanol or methanol, or using microwave irradiation to accelerate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline-4-carboxylic acid derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
1.1. Drug Development
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid has been identified as a potential inhibitor of histone deacetylases (HDACs), which play crucial roles in gene expression regulation. Inhibiting HDACs can lead to altered acetylation status of histone proteins, impacting cancer cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of this compound exhibited selective HDAC inhibition, leading to significant anticancer activity in vitro against various cancer cell lines, including H460 and MKN-45 .
1.2. Antimicrobial Activity
Research has shown that quinoline derivatives possess antibacterial properties. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Data Table: Antimicrobial Activity Evaluation
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
| Control (Ampicillin) | S. aureus | 20 |
| Control (Gentamicin) | E. coli | 18 |
The results indicate that structural modifications can enhance antibacterial activity, making this compound a candidate for further development .
2.1. Synthesis of Advanced Materials
The compound serves as a building block for synthesizing more complex molecules with unique electronic or optical properties. Its derivatives are explored for applications in organic electronics and photonic devices.
2.2. Coordination Chemistry
In coordination chemistry, this compound acts as a ligand forming complexes with transition metals, which can exhibit interesting catalytic properties.
3.1. Mechanism of Action
The mechanism of action involves the interaction with molecular targets such as HDACs and other enzymes involved in cellular processes. By modulating these targets, the compound can induce apoptosis in cancer cells and exhibit antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
The biological and chemical profiles of quinoline-4-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Acetylamino vs. Amino (B29): The acetyl group reduces polarity compared to the free -NH₂ in B29, likely decreasing aqueous solubility but improving metabolic stability .
- Halogenated Derivatives (C2, B26) : Bromine and fluorine substituents enhance lipophilicity and electron-withdrawing effects, which may improve target binding in antimicrobial applications .
Comparison with Other Routes :
- Pfitzinger Reaction: Used for derivatives like 2-(4-dimethylaminostyryl)quinoline-4-carboxylic acid, yielding high-purity products through condensation of ketones and isatins .
- Piperazine-Linked Derivatives (C1–C7) : Synthesized via coupling reactions with methyl benzoate intermediates, achieving yields >85% .
Pharmacological Activity
Antibacterial Performance :
- Amino Derivatives (B29): Exhibited MIC values of 64 µg/mL against Staphylococcus aureus, attributed to the -NH₂ group's hydrogen-bonding capacity .
- Acetylamino Analogs: Limited direct activity data, but structural analogs with electron-withdrawing groups (e.g., -F in B26) showed moderate MICs (128 µg/mL) .
- Piperazine-Linked Compounds (C1–C7) : Demonstrated broad-spectrum activity, with C2 (4-Br) showing enhanced potency due to halogen-mediated interactions .
Cytotoxicity :
- Compounds with bulkier substituents (e.g., 4-isopropoxy in ) displayed lower cytotoxicity in MTT assays, suggesting steric effects improve selectivity .
Biological Activity
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid, a derivative of quinoline-4-carboxylic acid, has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline ring structure substituted with an acetylamino group and a carboxylic acid, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 298.30 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound derivatives against various bacterial strains.
Research Findings
- Synthesis and Evaluation : A series of quinoline derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The agar diffusion method was employed to assess the zone of inhibition, while the broth dilution method determined the minimum inhibitory concentration (MIC) .
- Results :
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5a4 | Staphylococcus aureus | 64 |
| 5a7 | Escherichia coli | 128 |
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent, particularly through inhibition of histone deacetylases (HDACs).
- HDAC Inhibition : Inhibition of HDACs plays a crucial role in cancer therapy by affecting gene expression related to cell cycle regulation and apoptosis.
- Research Findings : A study synthesized various derivatives incorporating the quinoline-4-carboxylic acid moiety as HDAC inhibitors. Among these, certain compounds demonstrated potent selective inhibition against HDAC3, leading to significant antiproliferative effects in cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Aryl Substituents : The presence of aryl groups enhances antibacterial potency.
- Lipophilicity : Compounds with higher LogP values tend to exhibit increased antibacterial activity, suggesting that lipophilic characteristics may facilitate better membrane penetration and interaction with bacterial targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
